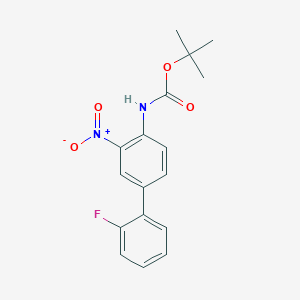![molecular formula C8H10FNO B8486196 [4-(Aminomethyl)-3-fluoro-phenyl]methanol](/img/structure/B8486196.png)
[4-(Aminomethyl)-3-fluoro-phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-3-fluoro-phenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-3-fluoro-phenyl]methanol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)-3-fluorobenzaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions .
Another method involves the reductive amination of 3-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction of the resulting imine intermediate. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to facilitate the reduction of the corresponding nitro or aldehyde precursors under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Aminomethyl)-3-fluoro-phenyl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines.
Major Products Formed
Oxidation: 4-(Aminomethyl)-3-fluorobenzaldehyde, 4-(Aminomethyl)-3-fluorobenzoic acid.
Reduction: 4-(Aminomethyl)-3-fluoroaniline.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Aminomethyl)-3-fluoro-phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of fluorinated analogs of biologically active molecules. These analogs are valuable for studying the effects of fluorine substitution on biological activity and metabolic stability .
Medicine
In medicine, this compound derivatives are investigated for their potential as pharmaceutical agents. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-3-fluoro-phenyl]methanol and its derivatives depends on their specific applications. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzyl alcohol: Similar structure but lacks the fluorine atom.
3-Fluorobenzyl alcohol: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)-2-fluorophenyl]methanol: Similar structure but with the fluorine atom in a different position.
Uniqueness
The uniqueness of [4-(Aminomethyl)-3-fluoro-phenyl]methanol lies in the combination of the aminomethyl and fluorine substituents on the benzene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
[4-(aminomethyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,4-5,10H2 |
Clé InChI |
AVJXXLFGADEXEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)F)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-{(Benzo[d][1,3]dioxol-5-yl)methyl}piperazin-1-yl]-3-chloropropan-1-one](/img/structure/B8486122.png)





![1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]-N-methylmethanamine](/img/structure/B8486157.png)
![[1-(4-Fluorobenzyl)cyclobutyl]methanol](/img/structure/B8486168.png)

![Pyrazine, 2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-5-[(2,4,5-trifluorophenyl)methyl]-, (2S,5R)-](/img/structure/B8486184.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile](/img/structure/B8486209.png)



